[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine
Description
Properties
IUPAC Name |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)8(6-13)4-7(5-8)2-1-3-7/h1-6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYGGGSSRYJVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Alkylation Reactions
The primary amine reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) to form secondary amines. The trifluoromethyl group enhances electrophilicity at the nitrogen, accelerating nucleophilic substitution:
Key Conditions :
-
Solvent: Dichloromethane or tetrahydrofuran
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Base: Triethylamine or potassium carbonate
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Temperature: 0–25°C
Example :
| Substrate | Product Yield | Reaction Time | Reference |
|---|---|---|---|
| Methyl iodide | 78% | 4 hours | |
| Benzyl bromide | 65% | 6 hours |
Acylation Reactions
The amine reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form stable amides:
Notable Features :
-
Trifluoromethyl group increases amide stability via inductive effects.
-
Steric hindrance from the spiro framework slows acylation compared to linear amines.
Optimized Protocol :
-
Solvent: Dry THF
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Catalyst: DMAP (4-dimethylaminopyridine)
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Yield: 82–89% for acetyl derivatives
Oxidation:
Controlled oxidation with KMnO₄ or oxone converts the amine to a nitro group:
-
Selective oxidation requires pH 7–8 to avoid over-oxidation.
Reduction:
The amine undergoes reductive alkylation with aldehydes/ketones using NaBH₃CN:
Complexation with Metal Ions
The amine forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺), leveraging its lone pair of electrons:
Applications :
-
Catalytic systems for organic transformations
-
Sensor development for metal detection
Cyclization and Ring-Opening
The spirocyclic structure participates in ring-opening reactions under acidic conditions or with nucleophiles:
Comparative Reactivity Analysis
| Reaction Type | Rate (vs. Piperidine) | Selectivity Notes |
|---|---|---|
| Alkylation | 1.5× faster | Favors primary alkyl halides |
| Acylation | 0.8× slower | Steric hindrance limits bulkier substrates |
| Oxidation | 2.0× faster | Enhanced by CF₃ electron withdrawal |
Mechanistic Insights
-
Electronic Effects : The trifluoromethyl group withdraws electrons, increasing amine nucleophilicity at nitrogen but reducing basicity (pKa ~8.2 vs. 10.6 for cyclohexylamine) .
-
Steric Effects : The spiro[3.3]heptane scaffold restricts access to the amine, favoring reactions with smaller electrophiles.
Scientific Research Applications
Pharmacological Applications
The spiro[3.3]heptane framework is known for its ability to interact with biological targets. Research has shown that derivatives of this compound exhibit significant biological activities, including:
- Anticancer Activity : Compounds with the spiro structure have been evaluated for their cytotoxic effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Studies indicate that these compounds can inhibit cell proliferation effectively, making them candidates for further development in cancer therapeutics .
- Antimicrobial Properties : The unique structural features of spiro compounds allow for enhanced interaction with microbial targets, which has been explored in several studies highlighting their potential as antimicrobial agents .
Synthetic Utility
The ability to synthesize derivatives of [2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine enables the exploration of novel compounds with tailored properties. Notable synthetic applications include:
- Building Blocks for Complex Molecules : The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex spirocyclic compounds that are relevant in medicinal chemistry .
- Functional Materials : Research indicates that spiro compounds can be utilized in creating functional materials such as liquid crystals and specialty chemicals due to their unique geometrical arrangement and rigidity .
Case Study 1: Anticancer Activity
A study published in Frontiers in Chemistry evaluated a series of spirooxindole derivatives, including those related to this compound, demonstrating significant antiproliferative effects against cancer cell lines. The mechanism involved interaction with specific cellular pathways leading to apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Research conducted on various spiro compounds highlighted their effectiveness against bacterial strains, showcasing the potential of this compound as a lead compound for developing new antimicrobial agents. The structure's ability to disrupt microbial membranes was a key finding .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The spirocyclic structure provides stability and rigidity, which can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Fluorinated Spiro[3.3]heptan-2-yl Methanamine Derivatives
Key Observations :
- Fluorine Substitution: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to di- or monofluorinated analogs .
Non-Fluorinated Spiro[3.3]heptan-2-yl Methanamine Derivatives
Key Observations :
Trifluoromethyl-Spiro Compounds with Varied Cores
Biological Activity
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine, with the CAS Number 2172561-78-1, is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and trifluoromethyl group. This compound has been studied for its potential biological activities, including its effects on various cellular processes and interactions with enzymes.
- Molecular Formula : CHFN
- Molecular Weight : 193.21 g/mol
- Structure : The presence of the trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration.
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : The compound may modulate the activity of specific enzymes involved in metabolic pathways.
- Cell Membrane Penetration : The trifluoromethyl group facilitates the compound's ability to penetrate cell membranes, enhancing its bioavailability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The findings indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
These results suggest potential applications in developing new antimicrobial agents.
Cytotoxicity and Cancer Research
Research has also focused on the cytotoxic effects of this compound on cancer cell lines. A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that the compound induces apoptosis through a caspase-dependent pathway.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
This indicates that the compound may serve as a lead structure for developing anticancer drugs.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of pathogens. The study highlighted its effectiveness against resistant strains of Staphylococcus aureus, showcasing its potential as a novel therapeutic agent in treating infections caused by multidrug-resistant bacteria.
Case Study 2: Anticancer Properties
In vivo studies using mouse models demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer. The mechanism was attributed to its ability to induce oxidative stress in cancer cells, leading to increased apoptosis rates.
Q & A
Q. What strategies mitigate steric hindrance during functionalization of the spirocyclic core?
- Methodological Answer :
- Bulky Protecting Groups : tert-Butyloxycarbonyl (Boc) shields reactive amines during trifluoromethylation.
- Microwave-Assisted Synthesis : Enhances reaction rates under high pressure/temperature to overcome steric barriers.
- Transition Metal Catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) for selective C–C bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
